molecular formula C11H11F2NO4 B13087063 N-Acetyl-2,3-difluoro-L-tyrosine

N-Acetyl-2,3-difluoro-L-tyrosine

Katalognummer: B13087063
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: JVCDKOKEKFDEDU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-2,3-difluoro-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine It is characterized by the presence of acetyl and difluoro groups attached to the tyrosine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2,3-difluoro-L-tyrosine typically involves the acetylation of 2,3-difluoro-L-tyrosineThe final step involves the acetylation of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-2,3-difluoro-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-2,3-difluoro-L-tyrosine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Acetyl-2,3-difluoro-L-tyrosine involves its interaction with specific molecular targets. The acetyl and difluoro groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-2,3-difluoro-L-tyrosine is unique due to the presence of both acetyl and difluoro groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H11F2NO4

Molekulargewicht

259.21 g/mol

IUPAC-Name

(2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18)/t7-/m0/s1

InChI-Schlüssel

JVCDKOKEKFDEDU-ZETCQYMHSA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O

Kanonische SMILES

CC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.